![molecular formula C19H19N5O5 B14210110 2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine CAS No. 828261-36-5](/img/structure/B14210110.png)
2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine is a synthetic compound that combines the structural features of quinoline and cytidine Quinoline is a nitrogen-containing heterocyclic aromatic compound, while cytidine is a nucleoside molecule that forms part of the structure of DNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling with Cytidine: The quinoline derivative is then coupled with cytidine through a carbamoylation reaction.
Industrial Production Methods
Industrial production of 2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated synthesis could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as an anticancer agent due to the presence of the quinoline moiety, which is known for its anticancer properties.
Molecular Biology: The cytidine component allows the compound to interact with DNA, making it useful in studies related to DNA synthesis and repair.
Chemical Biology: The compound can be used as a probe to study various biological processes involving nucleosides and nucleotides.
作用機序
The mechanism of action of 2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine involves its interaction with DNA and various cellular enzymes:
DNA Interaction: The cytidine moiety allows the compound to incorporate into DNA, potentially interfering with DNA synthesis and repair.
Enzyme Inhibition: The quinoline moiety can inhibit various enzymes involved in cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often implicated in cancer.
類似化合物との比較
Similar Compounds
2’-Deoxycytidine: A nucleoside analog used in DNA synthesis studies.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Uniqueness
2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine is unique due to its combination of a nucleoside and a quinoline moiety. This dual structure allows it to interact with both DNA and cellular enzymes, making it a versatile compound for various research applications.
特性
CAS番号 |
828261-36-5 |
|---|---|
分子式 |
C19H19N5O5 |
分子量 |
397.4 g/mol |
IUPAC名 |
1-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-3-quinolin-5-ylurea |
InChI |
InChI=1S/C19H19N5O5/c25-10-15-14(26)9-17(29-15)24-8-6-16(23-19(24)28)22-18(27)21-13-5-1-4-12-11(13)3-2-7-20-12/h1-8,14-15,17,25-26H,9-10H2,(H2,21,22,23,27,28)/t14-,15+,17+/m0/s1 |
InChIキー |
IJPLZIVAABZSSD-ZMSDIMECSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)NC3=CC=CC4=C3C=CC=N4)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)NC3=CC=CC4=C3C=CC=N4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


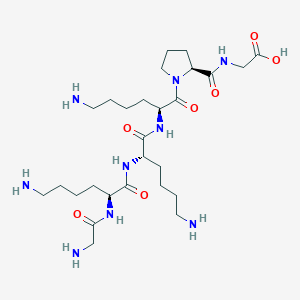

![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
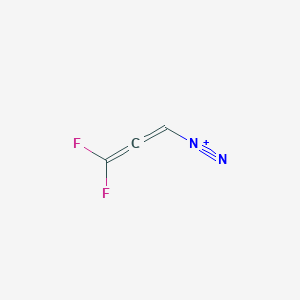
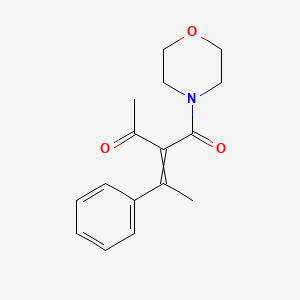

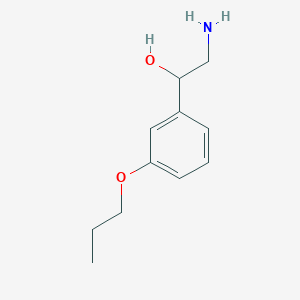
![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
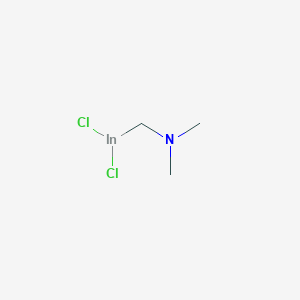
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
